2-(3-Bromo-4-methoxyphenyl)-1,3-thiazolidine
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Overview
Description
2-(3-Bromo-4-methoxyphenyl)-1,3-thiazolidine is an organic compound that belongs to the thiazolidine class Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms This particular compound features a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to the thiazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-4-methoxyphenyl)-1,3-thiazolidine typically involves the reaction of 3-bromo-4-methoxybenzaldehyde with cysteamine hydrochloride. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the thiazolidine ring. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-4-methoxyphenyl)-1,3-thiazolidine can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form a thiazolidinone derivative.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 2-(4-methoxyphenyl)-1,3-thiazolidine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like primary amines or thiols are used in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Thiazolidinone derivatives.
Reduction: 2-(4-Methoxyphenyl)-1,3-thiazolidine.
Substitution: Various substituted thiazolidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Bromo-4-methoxyphenyl)-1,3-thiazolidine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-4-methoxyphenyl)-1,3-thiazolidine involves its interaction with specific molecular targets. The bromine atom and methoxy group can participate in various non-covalent interactions, such as hydrogen bonding and van der Waals forces, with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects. The thiazolidine ring can also interact with nucleophilic sites in proteins, potentially leading to covalent modifications.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)-1,3-thiazolidine: Lacks the bromine atom, which may result in different reactivity and biological activity.
2-(3-Chloro-4-methoxyphenyl)-1,3-thiazolidine: Contains a chlorine atom instead of bromine, which can affect its chemical properties and interactions.
2-(3-Bromo-4-hydroxyphenyl)-1,3-thiazolidine: Contains a hydroxy group instead of a methoxy group, which can influence its solubility and reactivity.
Uniqueness
The presence of both a bromine atom and a methoxy group in 2-(3-Bromo-4-methoxyphenyl)-1,3-thiazolidine imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential for specific biological interactions. These features make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(3-bromo-4-methoxyphenyl)-1,3-thiazolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNOS/c1-13-9-3-2-7(6-8(9)11)10-12-4-5-14-10/h2-3,6,10,12H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMDCPEXAUFLROZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2NCCS2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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